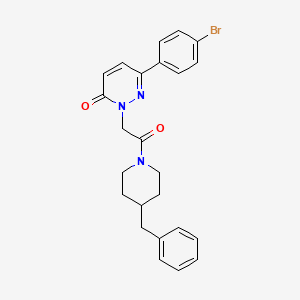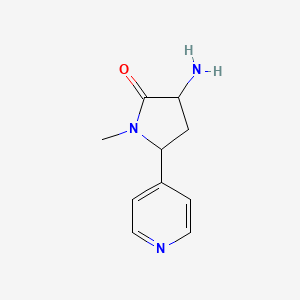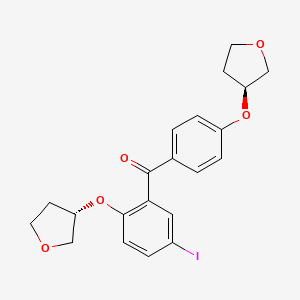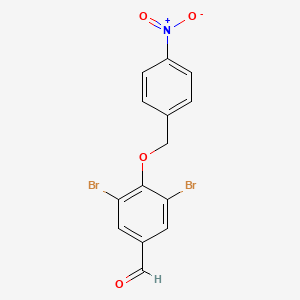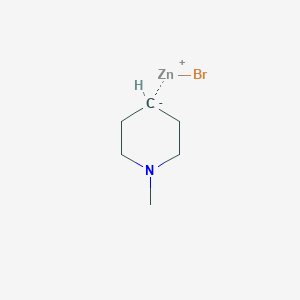
1-Methylpiperdin-4-ylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylpiperdin-4-ylZinc bromide is an organozinc compound with the molecular formula C₆H₁₂BrNZn and a molecular weight of 243.4615 . This compound is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. It is typically supplied as a 0.50 M solution in tetrahydrofuran (THF) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methylpiperdin-4-ylZinc bromide can be synthesized through the reaction of 1-methylpiperidine with zinc bromide in the presence of a suitable solvent such as THF. The reaction typically involves the deprotonation of 1-methylpiperidine followed by the addition of zinc bromide to form the organozinc compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methylpiperdin-4-ylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other functional groups.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents used with this compound include palladium catalysts, aryl halides, and vinyl halides.
Major Products
The major products formed from these reactions are typically substituted piperidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .
Applications De Recherche Scientifique
1-Methylpiperdin-4-ylZinc bromide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Methylpiperdin-4-ylZinc bromide in chemical reactions involves the formation of a reactive organozinc intermediate. This intermediate can undergo nucleophilic attack on electrophilic centers, facilitating the formation of new carbon-carbon bonds. The zinc bromide moiety acts as a leaving group, allowing the substitution or coupling reaction to proceed .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylpiperdin-4-ylmagnesium chloride: Another organometallic compound used in similar types of reactions, but with magnesium instead of zinc.
2-Substituted-4-pyridylzinc bromides: These compounds also contain a zinc bromide moiety and are used in coupling reactions.
Uniqueness
1-Methylpiperdin-4-ylZinc bromide is unique due to its specific reactivity and the stability of the organozinc intermediate it forms. This makes it particularly useful in reactions requiring high regioselectivity and functional group tolerance .
Propriétés
IUPAC Name |
bromozinc(1+);1-methylpiperidin-4-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N.BrH.Zn/c1-7-5-3-2-4-6-7;;/h2H,3-6H2,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVPAADSUYLKST-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC[CH-]CC1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrNZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![n-(2-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14887186.png)
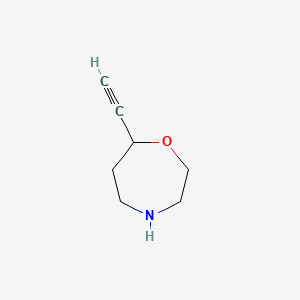
![8-Bromo-2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14887200.png)
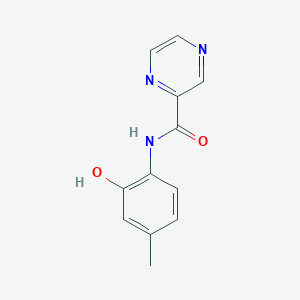

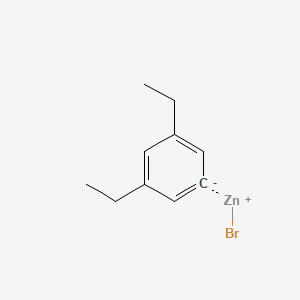


![N-[2-oxo-2-(thiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14887228.png)
